1-(4-((4-(Cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone
Description
1-(4-((4-(Cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone is a synthetic small molecule featuring a piperazine core substituted with a cyclopropylsulfonyl group and a phenylsulfonyl moiety linked to an acetylated aromatic ring. The cyclopropyl group introduces steric strain and non-aromatic hydrophobicity, which may enhance metabolic stability compared to bulkier or more labile substituents .
Properties
IUPAC Name |
1-[4-(4-cyclopropylsulfonylpiperazin-1-yl)sulfonylphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S2/c1-12(18)13-2-4-14(5-3-13)23(19,20)16-8-10-17(11-9-16)24(21,22)15-6-7-15/h2-5,15H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZIHGBSKWXZRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((4-(Cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-((4-(Cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
1-(4-((4-(Cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-((4-(Cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary primarily in the substituents on the piperazine sulfonyl group and the phenyl ring. Below is a detailed comparison based on synthesis, physicochemical properties, and biological activity:
Structural Variations
Physicochemical Properties
- Melting Points : Analogs with aromatic sulfonyl groups (e.g., 7n: 161–163°C; 7o: 154–156°C) exhibit lower melting points than the target compound, where the rigid cyclopropyl group may promote crystallinity.
- Lipophilicity : The cyclopropylsulfonyl group balances hydrophobicity and metabolic stability, contrasting with the polar trifluoromethyl (7p, 7o) or nitro groups (7n) .
Pharmacokinetic Considerations
- Solubility: Dual sulfonyl groups may reduce solubility in non-polar media compared to mono-sulfonyl analogs like 7p .
Research Findings and Implications
- Structure-Activity Relationship (SAR): Antiproliferative activity in analogs correlates with electron-withdrawing substituents (e.g., CF3, NO2) , suggesting the target compound’s cyclopropyl group may require optimization for similar efficacy.
- Enzyme Interactions : The cyclopropylsulfonyl moiety’s steric effects could disrupt CYP binding compared to planar aromatic groups in UDO .
- Synthetic Feasibility : and confirm that piperazine sulfonylation is achievable with diverse sulfonyl chlorides, supporting scalable synthesis of the target compound .
Biological Activity
1-(4-((4-(Cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)phenyl)ethanone, a sulfonamide derivative, has garnered attention due to its potential therapeutic applications. This compound is characterized by its unique structural features, which may influence its biological activity across various pharmacological domains.
Antibacterial Activity
Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. A study demonstrated that similar compounds displayed effective inhibition against a range of bacterial strains, suggesting that this compound may possess comparable activity. The mechanism often involves the inhibition of folate synthesis, crucial for bacterial growth and replication .
Anthelmintic Activity
The compound's structural analogs have been evaluated for anthelmintic effects. In vitro studies revealed that certain piperazine derivatives showed potent activity against parasitic worms, indicating that this compound might also exhibit similar properties .
Anti-inflammatory Effects
Sulfonamide compounds are known for their anti-inflammatory effects. Research has shown that they can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The cyclopropyl and sulfonyl groups may enhance this activity through specific interactions with inflammatory pathways .
Study on Antibacterial Efficacy
A comparative study assessed the antibacterial efficacy of various sulfonamide derivatives, including those structurally related to this compound. Results indicated that compounds with similar piperazine and sulfonamide linkages demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 16 to 64 µg/mL against Staphylococcus aureus and Escherichia coli .
Evaluation of Anti-inflammatory Properties
In a controlled trial assessing the anti-inflammatory effects of sulfonamide derivatives, compounds similar to this compound were administered to induced inflammation models. The results showed a significant reduction in edema and inflammatory markers, supporting the potential therapeutic use of this compound in inflammatory conditions .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
